1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound . It is a solid substance and appears as a yellow fine crystalline powder .
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is C8H5N3 . Its molecular weight is 143.15 .
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile has been used in the development of novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . It has also been used in the development of potent fibroblast growth factor receptor inhibitors .
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile has a melting point of 225.1-225.2°C . Its density is predicted to be 1.33±0.1 g/cm3 .
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3. It features a unique structural arrangement characterized by a fused pyrrole and pyridine ring system, along with a nitrile group located at the 5-position. This compound has garnered significant interest in organic chemistry and pharmaceutical research due to its potential biological activities and applications in drug development. It is classified under nitrogen-containing heterocycles, which are known for their diverse pharmacological properties and roles in medicinal chemistry.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile can be achieved through various synthetic routes. A notable method involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with zinc cyanide. This reaction is facilitated by tetrakis(triphenylphosphine)palladium(0) as a catalyst and is typically conducted in N-methyl-2-pyrrolidinone at a temperature of 110°C under a nitrogen atmosphere for approximately 4.5 hours. This method highlights the importance of controlled conditions to optimize yield and purity.
The reaction conditions are critical for successful synthesis, requiring careful monitoring of temperature, pressure, and atmosphere to prevent unwanted side reactions. The use of palladium catalysts is particularly advantageous due to their efficiency in facilitating cross-coupling reactions in organic synthesis.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile consists of a fused bicyclic system that includes both pyrrole and pyridine components. The presence of the nitrile group at the 5-position contributes to its chemical reactivity and biological activity.
The structural representation can be visualized using molecular modeling software or chemical drawing tools, illustrating the spatial arrangement of atoms and functional groups within the compound.
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is capable of undergoing various chemical reactions due to its functional groups. Notable types include:
Common reagents used in substitution reactions include sodium hydride or potassium tert-butoxide in polar aprotic solvents. For oxidation reactions, potassium permanganate or chromium trioxide may be employed, while lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical for reduction processes.
The biological activity of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding pocket of FGFRs (specifically FGFR1, FGFR2, and FGFR3), it prevents the phosphorylation of tyrosine residues within the receptor.
This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival. In studies involving breast cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, indicating its potential as an anti-cancer agent.
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile appears as a crystalline solid under standard conditions. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.
The compound exhibits typical reactivity associated with nitriles and heterocycles, including susceptibility to nucleophilic attack at the carbon adjacent to the nitrile group. Its stability under various conditions makes it suitable for further chemical modifications.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide insights into its structural integrity and confirm purity levels during synthesis.
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile has significant implications in medicinal chemistry due to its biological activities. It is being explored as a potential therapeutic agent for various diseases linked to aberrant fibroblast growth factor signaling pathways. Its ability to inhibit FGFRs positions it as a candidate for developing targeted cancer therapies.
Additionally, research continues into its applications beyond oncology, including potential uses in treating disorders mediated by SGK-1 kinase activity. This broadens its relevance in pharmacological research and drug discovery efforts aimed at addressing complex diseases .
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the electron-deficient pyrrolopyridine core. The C3 position exhibits enhanced reactivity toward Suzuki-Miyaura couplings, while the C2 position remains relatively inert under standard conditions. Key advancements include:
Table 1: Palladium-Catalyzed Coupling Reactions on Pyrrolo[2,3-b]pyridine
Position | Reaction Type | Conditions | Key Products | Yield Range |
---|---|---|---|---|
C5 | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C | Aryl/heteroaryl derivatives | 78–92% |
C3 | Direct Arylation | Pd(OAc)₂, PivOH, K₂CO₃, DMA, 120°C | 4-Pyridyl, CF₃-phenyl | 65–88% |
C5 | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Alkynyl intermediates | 70–85% |
Microwave irradiation significantly accelerates N1-alkylation and N1-acylation of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, reducing reaction times from hours to minutes while improving regioselectivity:
Table 2: Microwave-Assisted N-Functionalization Comparative Analysis
Reaction Type | Reagent | Conditions | Time | Yield | Application Target |
---|---|---|---|---|---|
N1-Alkylation | Propargyl bromide | K₂CO₃, DMF, 120°C, 300 W | 20 min | 92% | Triazole "click" scaffolds |
N1-Acylation | m-Toluoyl chloride | NaH, THF, 80°C, 300 W | 15 min | 89% | Kinase hinge-binding motifs |
N1-Sulfonylation | Benzenesulfonyl chloride | Et₃N, CH₂Cl₂, 100°C, 300 W | 25 min | 85% | Protecting group strategies |
Kinase inhibitor development requires strategic linker attachment to the pyrrolopyridine core to optimize target engagement. Two principal approaches dominate:
Regiocontrol remains critical due to the scaffold’s multiple reactive sites (N1, C2, C3, C5). Key strategies include:
Table 3: Regioselectivity in Electrophilic Substitution Reactions
Position | Reaction | Regioselectivity | Directing Factor | Functional Group Tolerance |
---|---|---|---|---|
N1 | Alkylation/Acylation | High | Nucleophilicity of pyrrolic N | Halogens, nitro, cyano |
C3 | Vilsmeier formylation | Exclusive | Highest electron density | Ethers, protected amines |
C3 | Bromination (NBS) | C3:C2 = 20:1 | Orbital coefficient orientation | Esters, ketones |
C5 | None observed | - | Electron-withdrawing effect of CN | Most functional groups |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3